

A Comprehensive Technical Guide to the Thermochemical Properties of 3-Ethylheptanoic Acid

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Compound of Interest

Compound Name: 3-Ethylheptanoic acid

Cat. No.: B075990

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Introduction

3-Ethylheptanoic acid (C₉H₁₈O₂) is a branched-chain carboxylic acid. A thorough understanding of its thermochemical properties is essential for various applications, including reaction calorimetry, process safety, and the development of structure-property relationships in drug design. This technical guide provides a summary of available calculated thermochemical data for **3-Ethylheptanoic acid** and details the standard experimental protocols for the determination of these properties.

Thermochemical Data

While specific experimental thermochemical data for **3-Ethylheptanoic acid** is not readily available in the public domain, calculated values provide useful estimations for modeling and predictive purposes. The following tables summarize key thermochemical properties of **3-Ethylheptanoic acid**, primarily derived from the Joback method, a group contribution estimation technique.^[1]

Table 1: Calculated Thermodynamic Properties of **3-Ethylheptanoic Acid**^[1]

Property	Symbol	Value	Unit	Source
Molar Mass	M	158.24	g/mol	-
Ideal Gas Heat Capacity (at 298.15 K)	C _{p,gas}	Value not available	J/(mol·K)	-
Enthalpy of Formation (gas, at 298.15 K)	$\Delta_f H^\circ_{\text{gas}}$	-499.18	kJ/mol	Joback Calculated Property[1]
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	21.23	kJ/mol	Joback Calculated Property[1]
Enthalpy of Vaporization (at 298.15 K)	$\Delta_{\text{vap}} H^\circ$	58.66	kJ/mol	Joback Calculated Property[1]
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-243.28	kJ/mol	Joback Calculated Property[1]

Table 2: Calculated Physical Properties of **3-Ethylheptanoic Acid**[1]

Property	Symbol	Value	Unit	Source
Normal Boiling Point	T _{boil}	509.15 ± 2.00	K	NIST[1]
Normal Melting Point	T _{fus}	286.94	K	Joback Calculated Property[1]
Critical Temperature	T _c	721.77	K	Joback Calculated Property[1]
Critical Pressure	P _c	2715.50	kPa	Joback Calculated Property[1]
Critical Volume	V _c	0.558	m ³ /kmol	Joback Calculated Property[1]

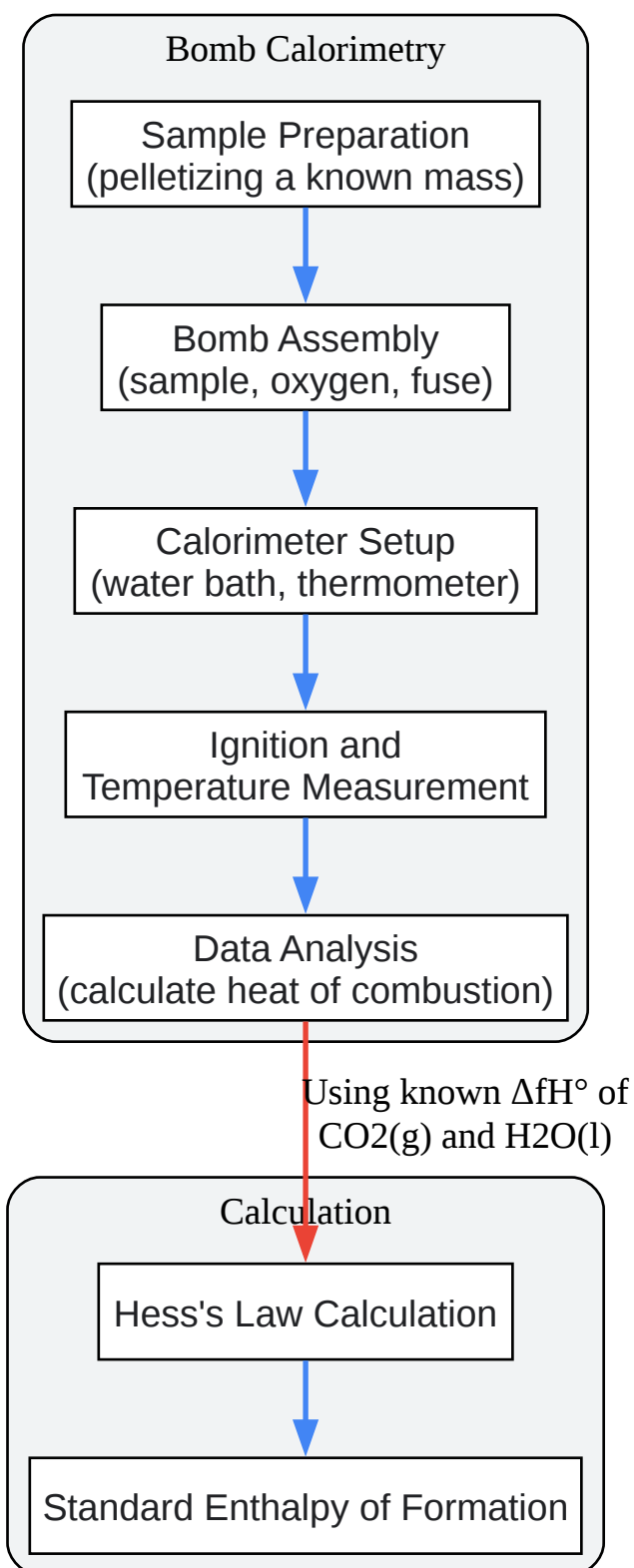
Experimental Protocols for Thermochemical Data Determination

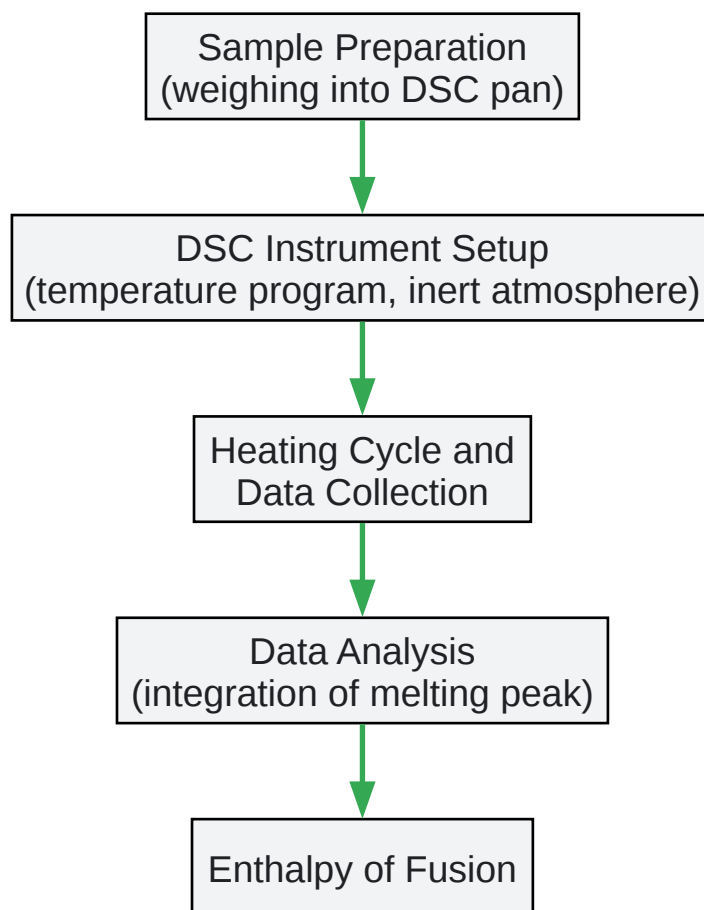
The following sections detail the standard experimental methodologies for determining the key thermochemical properties of carboxylic acids like **3-Ethylheptanoic acid**.

Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured experimentally using bomb calorimetry.

Experimental Workflow for Enthalpy of Formation Determination





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References

- 1. 3-Ethylheptanoic acid (CAS 14272-47-0) - Chemical & Physical Properties by Cheméo [cheméo.com]
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